

2-Chloro-3-(trifluoromethyl)phenylboronic acid chemical structure and properties

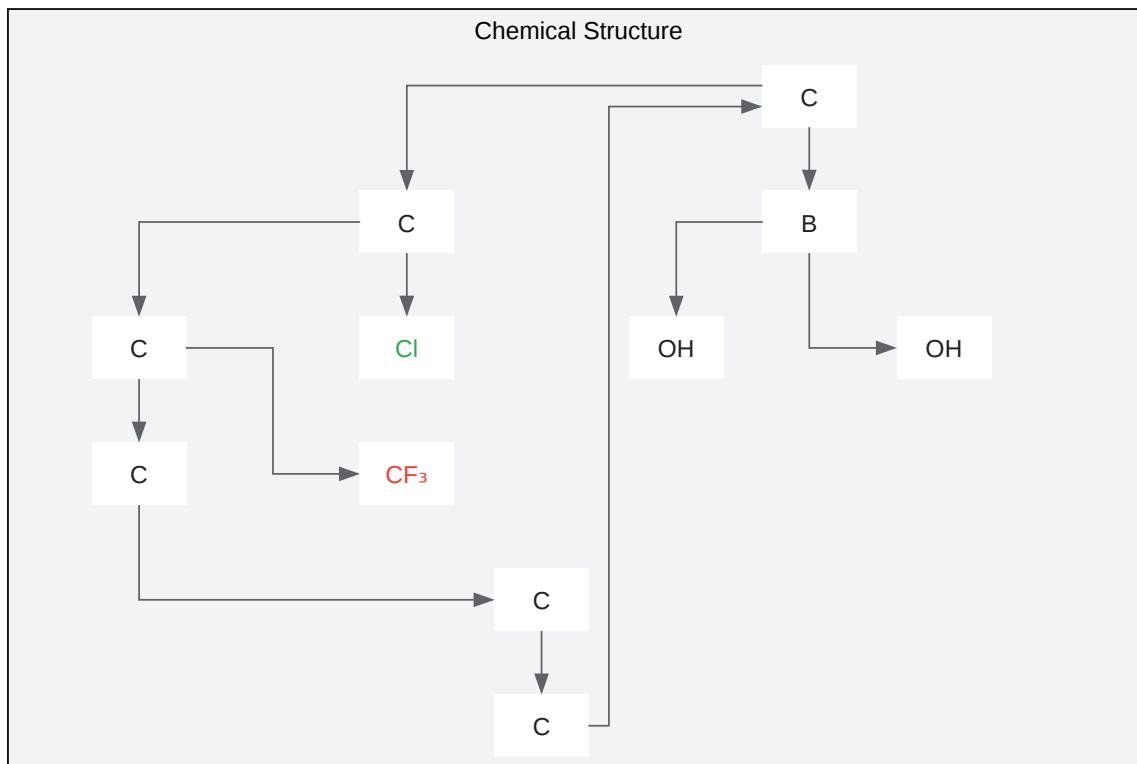
Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Chloro-3-(trifluoromethyl)phenylboronic acid
Cat. No.:	B1461753

[Get Quote](#)

An In-Depth Technical Guide to **2-Chloro-3-(trifluoromethyl)phenylboronic Acid**


Introduction: A Key Building Block in Modern Synthesis

2-Chloro-3-(trifluoromethyl)phenylboronic acid is a specialized arylboronic acid that has emerged as a vital reagent in contemporary organic synthesis. Its strategic importance lies in the unique combination of substituents on the phenyl ring: a chloro group, a trifluoromethyl (CF_3) group, and a boronic acid moiety. This trifecta of functional groups imparts distinct electronic and steric properties, making it an invaluable building block, particularly in the fields of medicinal chemistry and materials science.^{[1][2]} The electron-withdrawing nature of both the chlorine and trifluoromethyl groups significantly influences the reactivity of the boronic acid, while the CF_3 group itself is a prized feature in pharmaceutical design for its ability to enhance metabolic stability, lipophilicity, and binding affinity.^{[3][4]} This guide provides an in-depth exploration of the chemical structure, properties, reactivity, and applications of this versatile compound, offering field-proven insights for researchers, chemists, and drug development professionals.

Chemical Structure and Physicochemical Properties

The structure of **2-Chloro-3-(trifluoromethyl)phenylboronic acid**, with the CAS Number 957061-11-9, is foundational to its chemical behavior.^{[5][6]} The boronic acid group is located at

position 1, the chloro group at position 2, and the trifluoromethyl group at position 3 of the benzene ring. This ortho and meta substitution pattern creates a specific steric and electronic environment that dictates its reactivity in cross-coupling reactions.

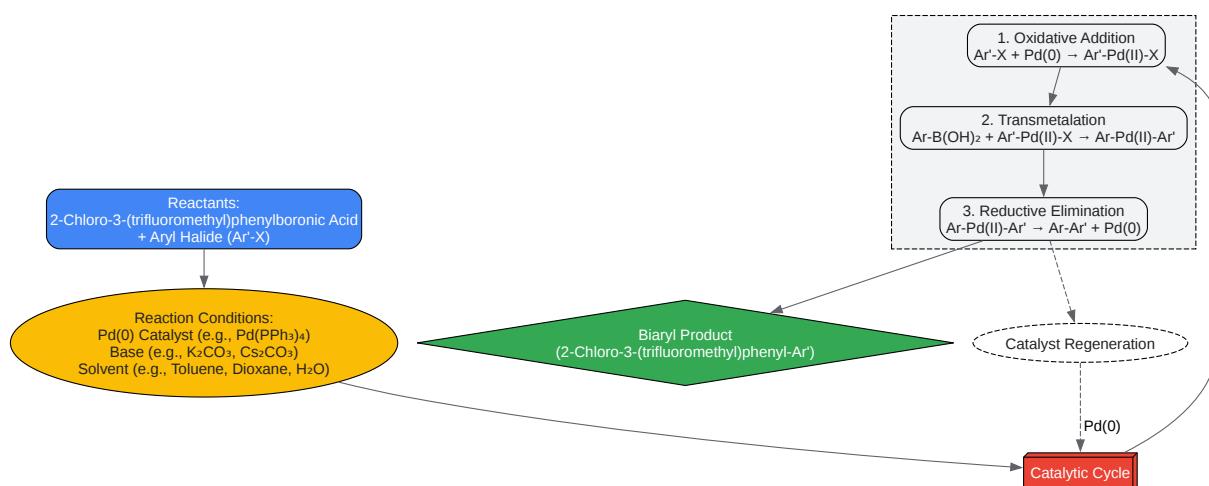
[Click to download full resolution via product page](#)

Caption: Chemical structure of **2-Chloro-3-(trifluoromethyl)phenylboronic acid**.

The key physicochemical properties of this compound are summarized below. It is important to note that some parameters, such as boiling point and pKa, are often computationally predicted for specialized reagents of this nature.

Property	Value	Source(s)
CAS Number	957061-11-9	[5] [6] [7]
Molecular Formula	C ₇ H ₅ BClF ₃ O ₂	[5] [8] [9]
Molecular Weight	224.37 g/mol	[5] [7] [9]
Appearance	White to almost white powder or crystalline solid	[1] [5] [10]
Melting Point	~120-121°C	[10]
Boiling Point (Predicted)	313.5 ± 52.0 °C	[5]
Density (Predicted)	1.49 ± 0.1 g/cm ³	[5]
pKa (Predicted)	7.26 ± 0.58	[5]
Solubility	Soluble in organic solvents like DMSO, chloroform, and dichloromethane	[10]
Storage	Keep in a dark place, sealed in dry conditions, at room temperature	[5]

Reactivity and Synthetic Utility: The Suzuki-Miyaura Coupling


2-Chloro-3-(trifluoromethyl)phenylboronic acid is primarily utilized as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[\[1\]](#)[\[5\]](#)[\[10\]](#) This reaction is one of the most powerful and versatile methods for forming carbon-carbon (C-C) bonds, typically between an organoboron compound and an organohalide.[\[11\]](#)[\[12\]](#)

Causality Behind Reactivity

The presence of two strong electron-withdrawing groups (-Cl and -CF₃) on the phenyl ring is a critical determinant of the compound's reactivity. In the Suzuki-Miyaura catalytic cycle, a key step is transmetalation, where the organic group is transferred from the boron atom to the

palladium center. The electron-deficient nature of the phenyl ring in this reagent can facilitate this step.

However, the reactivity of the organohalide coupling partner is also a crucial consideration. The general reactivity trend for organohalides in Suzuki couplings is I > Br > OTf >> Cl.[11] While coupling with aryl chlorides can be challenging due to the strength of the C-Cl bond and the slow rate of oxidative addition to the palladium(0) catalyst, modern advancements in ligand and catalyst design have made these transformations more efficient.[11][13] For a successful coupling involving **2-Chloro-3-(trifluoromethyl)phenylboronic acid**, the choice of catalyst, ligand, base, and solvent system is paramount to achieving high yields and preventing side reactions like protodeboronation (loss of the boronic acid group).[13]

[Click to download full resolution via product page](#)

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Materials Science

The incorporation of fluorinated motifs is a well-established strategy in modern drug design.[4][14] The trifluoromethyl group, in particular, can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile by:

- Enhancing Metabolic Stability: The C-F bond is exceptionally strong, making the CF_3 group resistant to enzymatic degradation by cytochrome P450 enzymes.[3]
- Increasing Lipophilicity: The CF_3 group increases a molecule's fat-solubility, which can improve its ability to cross biological membranes and reach its target.[3]
- Modulating Acidity/Basicity: As a strong electron-withdrawing group, it can alter the pK_a of nearby functional groups, influencing drug-receptor interactions.

Consequently, **2-Chloro-3-(trifluoromethyl)phenylboronic acid** serves as a key intermediate for synthesizing complex molecules with potential therapeutic applications, including treatments for cancer and other diseases.[1][15] Its derivatives are integral to the development of novel pharmaceuticals where the specific substitution pattern is required for biological activity.[15][16] In materials science, the unique electronic properties imparted by the chloro and trifluoromethyl substituents make this reagent useful for creating specialized organic electronic materials and polymers.[1][2]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a detailed, self-validating methodology for a typical Suzuki-Miyaura cross-coupling reaction.

Objective: To synthesize 2-Chloro-1,1'-biphenyl, 3-(trifluoromethyl)-4'-methoxy by coupling **2-Chloro-3-(trifluoromethyl)phenylboronic acid** with 4-bromoanisole.

Materials:

- **2-Chloro-3-(trifluoromethyl)phenylboronic acid** (1.0 eq)
- 4-Bromoanisole (1.2 eq)
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (0.03 eq)
- Potassium Carbonate (K_2CO_3), anhydrous (3.0 eq)
- Toluene (solvent)

- Water, deionized
- Round-bottom flask, reflux condenser, magnetic stirrer
- Inert atmosphere setup (Nitrogen or Argon)

Procedure:

- Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add **2-Chloro-3-(trifluoromethyl)phenylboronic acid** (e.g., 1.00 g, 4.46 mmol), 4-bromoanisole (0.99 g, 5.35 mmol), and potassium carbonate (1.85 g, 13.38 mmol).
- Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical as the palladium(0) catalyst is sensitive to oxygen.
- Solvent and Catalyst Addition: Under a positive pressure of inert gas, add toluene (20 mL) and deionized water (5 mL) via syringe. Stir the mixture to create a suspension. Add the palladium catalyst, $\text{Pd}(\text{PPh}_3)_4$ (155 mg, 0.13 mmol), to the flask. The mixture will typically turn yellow or orange.
- Reaction Execution: Fit the flask with a reflux condenser under the inert atmosphere. Heat the reaction mixture to 90-100 °C with vigorous stirring.
- Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Take a small aliquot from the reaction mixture every 1-2 hours. The disappearance of the starting materials (boronic acid and aryl bromide) indicates the reaction is proceeding. The reaction is typically complete within 4-12 hours.
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Transfer the mixture to a separatory funnel.
- Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to obtain the crude product.

- Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure biaryl product.
- Characterization (Self-Validation): Confirm the identity and purity of the final product using analytical techniques such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry to validate the successful synthesis.

Safety and Handling

2-Chloro-3-(trifluoromethyl)phenylboronic acid is classified as an irritant.^[5] It can cause skin and serious eye irritation.^{[17][18]} Standard laboratory safety precautions should be strictly followed.

- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.^{[17][18]}
- Handling: Avoid inhaling the powder.^[10] Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes.^{[10][18]} Wash hands thoroughly after handling.^[17]
- First Aid: In case of skin contact, wash with plenty of soap and water.^[17] In case of eye contact, rinse cautiously with water for several minutes.^[17] If irritation persists, seek medical attention.

Conclusion

2-Chloro-3-(trifluoromethyl)phenylboronic acid is a highly functionalized and valuable reagent for synthetic chemists. Its utility, primarily demonstrated in Suzuki-Miyaura cross-coupling reactions, provides a direct route to complex biaryl structures that are often scaffolds for pharmaceuticals and advanced materials. Understanding its distinct reactivity, driven by the ortho-chloro and meta-trifluoromethyl substituents, is key to leveraging its full synthetic potential. By employing robust, well-monitored protocols, researchers can effectively utilize this compound to accelerate innovation in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. jelsciences.com [jelsciences.com]
- 5. 2-Chloro-3-trifluoromethylphenylboronic acid CAS#: 957061-11-9 [chemicalbook.com]
- 6. 2abiotech.net [2abiotech.net]
- 7. 2-Chloro-3-(trifluoromethyl)phenylboronic acid | VSNCHEM [vsnchem.com]
- 8. 957061-11-9 CAS MSDS (2-Chloro-3-trifluoromethylphenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. 2-Chloro-3-(trifluoromethyl)phenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 10. chembk.com [chembk.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. nbinno.com [nbinno.com]
- 17. 2-Chloro-3-(trifluoromethyl)phenylboronic Acid | 957061-11-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 18. aksci.com [aksci.com]
- To cite this document: BenchChem. [2-Chloro-3-(trifluoromethyl)phenylboronic acid chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1461753#2-chloro-3-trifluoromethyl-phenylboronic-acid-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com